molecular formula C14H23NO10 B13839857 (2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

Cat. No.: B13839857
M. Wt: 365.33 g/mol
InChI Key: NIEBVOWRRSQMQG-VQKDLFATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells in animals and some bacteria. They play crucial roles in various biological processes, including cell-cell recognition, adhesion, and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate typically involves the modification of N-acetylneuraminic acidThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific enzymes and chemical reagents to achieve the desired modifications.

Industrial Production Methods

it is likely that the compound is produced using similar methods to those used in laboratory synthesis, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.

Scientific Research Applications

N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate has several scientific research applications, including:

    Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex glycoconjugates.

    Biology: The compound is involved in research on cell-cell interactions, signaling pathways, and immune responses.

    Industry: The compound is used in the production of specialized biochemical reagents and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing cell signaling and adhesion processes. It may also play a role in modulating immune responses and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylneuraminic acid: The parent compound, which lacks the 2-O-methyl and 9-acetate modifications.

    N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.

    2-O-methyl-N-acetylneuraminic acid: A derivative with only the 2-O-methyl modification

Uniqueness

N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is unique due to its specific modifications, which can influence its interactions with other molecules and its biological functions. The presence of both the 2-O-methyl and 9-acetate groups distinguishes it from other sialic acid derivatives and may confer unique properties in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C14H23NO10

Molecular Weight

365.33 g/mol

IUPAC Name

(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8?,9-,10-,11-,12?,14+/m1/s1

InChI Key

NIEBVOWRRSQMQG-VQKDLFATSA-N

Isomeric SMILES

CC(=O)N[C@@H]1C(C[C@](OC1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.